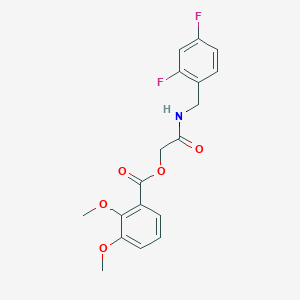

![molecular formula C7H3Cl2N3O B2499989 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one CAS No. 1390656-66-2](/img/structure/B2499989.png)

5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one

Übersicht

Beschreibung

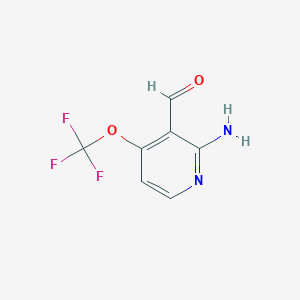

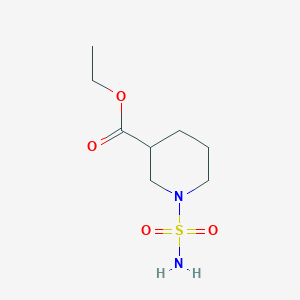

The compound 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one is a derivative of the pyridazinone family, which is characterized by a pyridazine ring fused with a pyridine ring. The chloro substituents at the 5 and 7 positions indicate the presence of chlorine atoms which can influence the chemical reactivity and physical properties of the compound. Although the specific compound is not directly studied in the provided papers, related compounds such as 4,5-dichloropyridazin-3-(2H)-one and chloropyrido[2,3-d]pyridazines have been synthesized and characterized, providing insights into the chemical behavior of chlorinated pyridazinones.

Synthesis Analysis

The synthesis of chlorinated pyridazinones can be achieved through various methods. For instance, the synthesis of 5- and 8-chloropyrido[2,3-d]pyridazine involves dehydrazination of chlorohydrazino-pyrido[2,3-d]pyridazines . This suggests that a similar approach could be used to synthesize 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one, with appropriate modifications to the starting materials and reaction conditions to target the 3,4-d pyridazine ring system.

Molecular Structure Analysis

The molecular structure of chlorinated pyridazinones is characterized by the presence of a pyridazine ring fused to another aromatic ring. The crystal structure of a related compound, 4,5-dichloropyridazin-3-(2H)-one, has been determined using crystallographic techniques and further analyzed using Density Functional Theory (DFT) calculations . These studies provide a basis for understanding the molecular geometry, electronic structure, and vibrational frequencies of chlorinated pyridazinones, which can be extrapolated to the 5,7-dichloro derivative.

Chemical Reactions Analysis

Chlorinated pyridazinones undergo various nucleophilic reactions due to the presence of chlorine atoms, which are good leaving groups. The reactivity of 5- and 8-chloropyrido[2,3-d]pyridazine has been explored, and cyclization reactions have led to the formation of new heterocyclic compounds . This indicates that 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one could also participate in similar reactions, potentially leading to a variety of novel heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated pyridazinones are influenced by their molecular structure. The crystallographic data of 4,5-dichloropyridazin-3-(2H)-one reveals a monoclinic space group with specific cell parameters and a density of 1.808 g/cm³ . Quantum chemical calculations provide additional information on the electronic properties, such as the energy gap, electronegativity, hardness, and softness . These properties are crucial for understanding the behavior of the compound in different environments and can be used to predict the properties of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one.

Wissenschaftliche Forschungsanwendungen

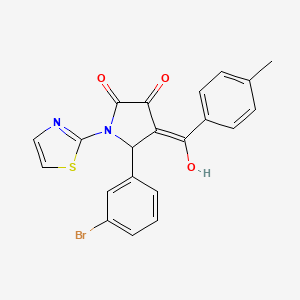

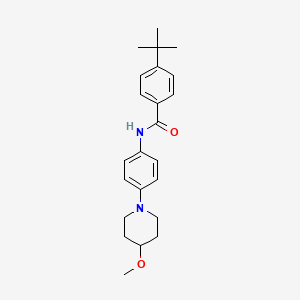

Anticancer Activity and Molecular Docking Studies

5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one derivatives have been studied for their potential anticancer activities. A study by Mehvish and Kumar (2022) synthesized a series of 3(2h)-one pyridazinone derivatives, demonstrating in-vitro antioxidant activity and potential anticancer effects. These derivatives were analyzed using molecular docking software, suggesting their interaction with cyclin-dependent kinases and DNA, which are significant in cancer research (Mehvish & Kumar, 2022).

Synthesis and Structure Determination

The compound's structural properties and synthesis methods are critical for understanding its applications. Hassan and Fahmy (1988) explored the synthesis of related pyridazinone compounds, shedding light on the chemical properties and potential applications of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one (Hassan & Fahmy, 1988).

Functionalised Pyridazinone Arrays

Helm, Plant, and Harrity (2006) demonstrated the use of 3,6-dichloro-1H-pyridazin-4-ones in synthesizing functionalised pyridazinone arrays. This highlights the compound's role as a versatile intermediate in chemical synthesis, potentially leading to a variety of biologically active compounds (Helm, Plant, & Harrity, 2006).

Herbicide Research

In the field of agriculture, pyridazinone derivatives have been studied for their herbicidal properties. Hilton et al. (1969) investigated the modes of action of substituted pyridazinone compounds as herbicides, providing insights into their potential agricultural applications (Hilton et al., 1969).

Inhibitors of Blood Platelet Aggregation

Monge et al. (1991) explored the synthesis and study of pyridazinone derivatives as inhibitors of blood platelet aggregation and inotropics. This research underscores the potential therapeutic applications of these compounds in cardiovascular diseases (Monge et al., 1991).

Safety and Hazards

Safety data sheets (MSDS) can be found here .

Future Directions

Research on 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one could explore its potential applications in drug development, materials science, or other fields. Investigating its biological activity and optimizing its synthesis could lead to novel applications .

Wirkmechanismus

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation and is a promising target for cancer treatment .

Mode of Action

Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine derivatives, have been shown to inhibit cdk2, thereby disrupting the cell cycle and inhibiting cell proliferation .

Biochemical Pathways

Inhibition of cdk2, as seen with similar compounds, would affect the cell cycle, particularly the transition from the g1 phase to the s phase . This could lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .

Result of Action

Similar compounds that inhibit cdk2 have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .

Eigenschaften

IUPAC Name |

5,7-dichloro-3H-pyrido[3,4-d]pyridazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N3O/c8-4-1-3-2-10-12-7(13)5(3)6(9)11-4/h1-2H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWMBTIYXMTKJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC(=O)C2=C(N=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1-Ethylcyclobutanecarbonyl)amino]benzenesulfonyl fluoride](/img/structure/B2499919.png)

![N-(2-bromophenyl)-2-[(2-chloroacetyl)-methylamino]acetamide](/img/structure/B2499920.png)

![N4-(2,5-dimethoxyphenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2499921.png)

![3-(3,4-dimethylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2499922.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2499924.png)